molecular formula C26H26N2O B11646254 2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-5-methylphenol

2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-5-methylphenol

Cat. No.: B11646254
M. Wt: 382.5 g/mol
InChI Key: QVVANPXOUZASHT-UHFFFAOYSA-N
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Description

2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-5-methylphenol is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by its unique structure, which includes a tert-butylphenyl group and a methylphenol group, contributing to its distinct chemical and physical properties.

Preparation Methods

The synthesis of 2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-5-methylphenol typically involves multiple steps, starting with the preparation of the core benzodiazepine structure. One common method includes the following steps:

    Formation of the Benzodiazepine Core: This involves the cyclization of an appropriate precursor, such as o-phenylenediamine, with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the tert-Butylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the benzodiazepine core is reacted with tert-butylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Methylphenol Group: This final step involves the coupling of the intermediate product with a methylphenol derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzodiazepine derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Scientific Research Applications

2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-5-methylphenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in treating anxiety, insomnia, and other neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-5-methylphenol involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-5-methylphenol can be compared with other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. While these compounds share a similar core structure, the presence of the tert-butylphenyl and methylphenol groups in this compound imparts unique chemical and pharmacological properties. For example, the tert-butyl group may enhance lipophilicity, potentially affecting the compound’s bioavailability and duration of action.

Similar Compounds

  • Diazepam
  • Lorazepam
  • Clonazepam
  • Alprazolam
  • Midazolam

Properties

Molecular Formula

C26H26N2O

Molecular Weight

382.5 g/mol

IUPAC Name

2-[2-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-4-yl]-5-methylphenol

InChI

InChI=1S/C26H26N2O/c1-17-9-14-20(25(29)15-17)24-16-23(27-21-7-5-6-8-22(21)28-24)18-10-12-19(13-11-18)26(2,3)4/h5-15,29H,16H2,1-4H3

InChI Key

QVVANPXOUZASHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C4=CC=C(C=C4)C(C)(C)C)O

Origin of Product

United States

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